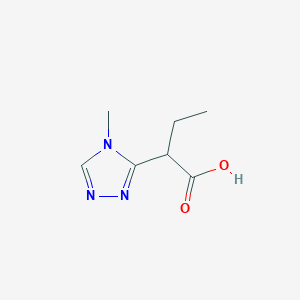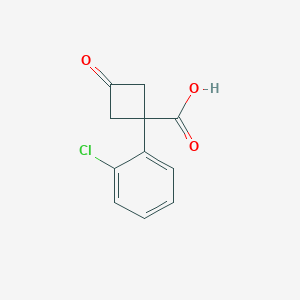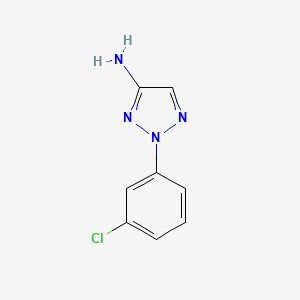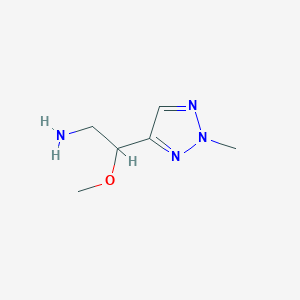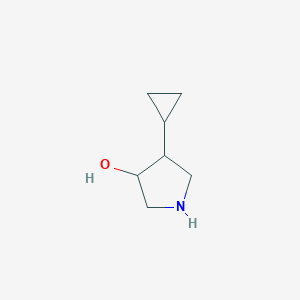
4-Cyclopropylpyrrolidin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropylpyrrolidin-3-OL is a chemical compound that features a pyrrolidine ring substituted with a cyclopropyl group and a hydroxyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylpyrrolidin-3-OL typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopropyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction between a primary amine and a diol catalyzed by a Cp*Ir complex can yield pyrrolidine derivatives . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to increase synthetic efficiency and support green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropylpyrrolidin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopropyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropylpyrrolidinone derivatives, while reduction can produce cyclopropylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropylpyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropylpyrrolidin-3-OL involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the cyclopropyl group contribute to its binding affinity and selectivity towards certain proteins. Molecular docking studies have shown that pyrrolidine derivatives can interact with enzymes like Akt, influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropyl and hydroxyl groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group but lacking the cyclopropyl group.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness
4-Cyclopropylpyrrolidin-3-OL stands out due to the presence of both the cyclopropyl and hydroxyl groups, which enhance its biological activity and make it a versatile compound for various applications. The combination of these functional groups allows for unique interactions with molecular targets, setting it apart from other pyrrolidine derivatives .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
4-cyclopropylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-8-3-6(7)5-1-2-5/h5-9H,1-4H2 |
InChI-Schlüssel |
MFOFHJLTRSFCTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CNCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


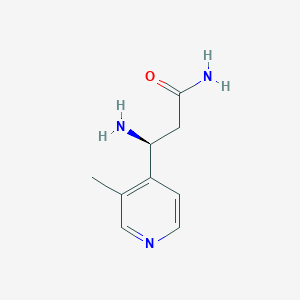
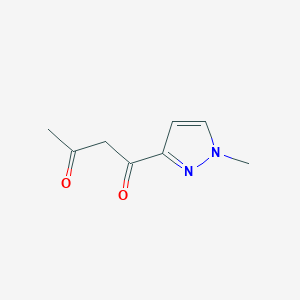
![5-(Chloromethyl)spiro[3.4]octane](/img/structure/B13305183.png)
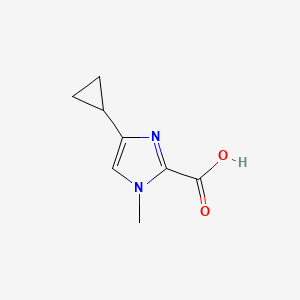
![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
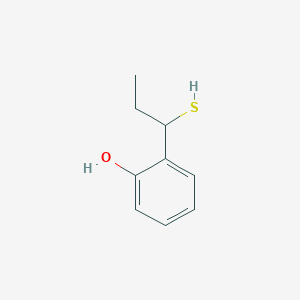
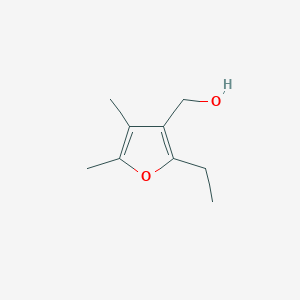
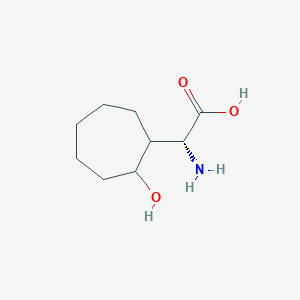
![5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13305219.png)
